molecular formula C12H21NO4 B13520393 4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid

4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid

Cat. No.: B13520393
M. Wt: 243.30 g/mol
InChI Key: AXOBDIDZUDGKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid is a compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature. The Boc-protected amino acid can then be purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid involves the protection of the amine group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine group for further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals. Its Boc-protected amine group also allows for selective deprotection, making it versatile in various synthetic applications .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

3-cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-9(6-10(14)15)8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

AXOBDIDZUDGKBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.